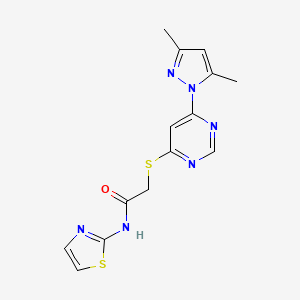

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Description

This compound features a pyrimidine core substituted at the 6-position with a 3,5-dimethylpyrazole moiety, connected via a thioether linkage to an acetamide group that terminates in a thiazol-2-yl ring. The structural design integrates heterocyclic elements known for their roles in medicinal chemistry: pyrimidine and pyrazole are common in kinase inhibitors, while thiazole and thioether linkages contribute to metabolic stability and binding affinity .

Properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS2/c1-9-5-10(2)20(19-9)11-6-13(17-8-16-11)23-7-12(21)18-14-15-3-4-22-14/h3-6,8H,7H2,1-2H3,(H,15,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAKOTWTWPWWOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.

Chemical Structure

The structure of the compound features a pyrazole ring, a pyrimidine moiety, and a thiazole group, which are known for their diverse biological activities. The presence of sulfur in the thioether linkage enhances the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and pyrimidine rings have shown effectiveness against various bacterial strains and fungi. The thiazole component may further enhance this activity by facilitating interactions with microbial enzymes.

| Compound | Target Organism | Activity (Zone of Inhibition) |

|---|---|---|

| Compound A | Staphylococcus aureus | 18 mm |

| Compound B | Escherichia coli | 20 mm |

| Compound C | Candida albicans | MIC = 62.5 µg/mL |

Anticancer Activity

The anticancer potential of this compound is supported by studies on related pyrazole derivatives. These derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanisms involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, such as kinases.

- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.

- Receptor Modulation : The structural components allow for potential interactions with various receptors involved in inflammatory responses and tumor growth.

Case Studies

- Anti-Tubercular Activity : A study highlighted the synthesis of related pyrazole compounds that exhibited promising anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds had IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential for further development as anti-TB agents .

- Cytotoxicity Evaluation : In another study, several derivatives were screened against HEK-293 cells to assess cytotoxicity. Most compounds displayed low toxicity levels, suggesting a favorable therapeutic index for further exploration in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Comparisons

Core Structure and Linkages :

- The target compound’s pyrimidine core distinguishes it from oxadiazole-based analogues (e.g., ), which are often associated with antimicrobial or enzyme-inhibitory activities. Pyrimidine derivatives, such as the target and ’s compound 23, are more commonly linked to kinase or receptor modulation .

- The thioether bridge in the target compound contrasts with the amide or ether linkages in analogues. Thioethers may enhance lipophilicity and resistance to oxidative metabolism compared to oxygen-based linkages .

Substituent Effects: The 3,5-dimethylpyrazole group (shared with ’s compound 23) is a metabolically stable bioisostere for heteroaromatic rings, improving pharmacokinetic profiles . The thiazol-2-yl terminus in the target compound differs from benzothiazole () or phenyl groups (). Thiazole’s smaller size and hydrogen-bonding capacity may influence target selectivity compared to bulkier aromatic groups.

Biological Activity :

- Kinase Inhibition : The pyrimidine-thiazole scaffold in the target compound aligns with CK1 inhibitors (e.g., ’s compound 20), but the absence of a 4-oxo group or trifluoromethyl substitution may alter potency or selectivity .

- Antimicrobial Activity : While oxadiazole-thioacetamide hybrids () show antimicrobial effects, the target compound’s pyrimidine-pyrazole core may prioritize eukaryotic enzyme targeting over prokaryotic systems.

- Neuroactivity : ’s compound 23 demonstrates A2A receptor antagonism, suggesting that pyrimidine-pyrazole scaffolds can be tailored for neurological applications. The target compound’s thiazole group may modulate this activity .

Physicochemical and Pharmacokinetic Properties

The target compound’s moderate LogP and solubility profile suggest better oral bioavailability compared to highly lipophilic analogues (e.g., ’s compound 20). Its lower molecular weight may enhance tissue penetration relative to bulkier derivatives.

Research Findings and Implications

- Structural Optimization : The 3,5-dimethylpyrazole group in the target compound and ’s compound 23 highlights a trend toward metabolic stability in kinase inhibitor design . Replacing oxygen-based linkages with thioethers (as in the target) could further improve stability.

- Activity Gaps : While the target compound’s structure suggests kinase or receptor modulation, explicit biological data are lacking. Comparative studies with CK1 inhibitors () or A2A antagonists () are needed to validate its efficacy.

- Synthetic Feasibility : The thioether and acetamide linkages in the target compound are synthetically accessible via established methods (e.g., thiol-disulfide exchange, Ullmann coupling), as seen in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.